cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine
Overview
Description
Cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine is a useful research compound. Its molecular formula is C7H15NO2S and its molecular weight is 177.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications in Organic Synthesis
Intramolecular Hydroamination/Cyclization
Platinum (II) and palladium (II) complexes, including those with the 1,3,5-triaza-7-phosphaadamantane (PTA) ligand, have been studied for their catalytic activity in intramolecular hydroamination/cyclization reactions in various solvents including water, methanol, and DMSO. These reactions are significant for synthesizing cyclic amines, which are important intermediates in organic synthesis and pharmaceuticals (Krogstad et al., 2006).
Amination of Allyl Acetates
The use of a tetraphosphine/palladium system has been shown to dramatically accelerate the catalytic process of the amination of allyl acetates, achieving high substrate/catalyst ratios and turnover frequencies. This process is crucial for the formation of C-N bonds in organic compounds, which are prevalent in many pharmaceuticals and fine chemicals (Feuerstein et al., 2001).
Synthesis of Ionic Liquids
- Aminolysis of Epoxides: The aminolysis of 1,2-epoxides by 2-picolylamine catalyzed by Al(OTf)3 under solvent-free conditions has been explored as a key step in the synthesis of ionic liquids. This research highlights the potential for using such catalytic processes in the environmentally friendly synthesis of new classes of ionic liquids, which are of interest due to their applications in green chemistry and as solvents in various industrial processes (Fringuelli et al., 2004).
Biochemical Analysis
Biochemical Properties
Cis-3-((Methylsulfonyl)methyl)cyclopentan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is crucial for understanding its biochemical properties. For instance, it has been observed that this compound can act as a substrate for certain enzymes, leading to the formation of specific products that are essential for various biochemical pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of specific signaling pathways, leading to changes in gene expression that are critical for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The binding of this compound to specific proteins can alter their conformation and activity, thereby influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Understanding the threshold effects and the safe dosage range is essential for its application in biochemical research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are crucial for understanding the role of this compound in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, influencing its biochemical activity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles, where it exerts its biochemical effects .
Properties
IUPAC Name |
(1S,3R)-3-(methylsulfonylmethyl)cyclopentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-11(9,10)5-6-2-3-7(8)4-6/h6-7H,2-5,8H2,1H3/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QORPQQXDKYFQBJ-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1CCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C[C@@H]1CC[C@@H](C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.